![molecular formula C21H24N2O B4438425 1-[(1-benzyl-4-piperidinyl)carbonyl]indoline](/img/structure/B4438425.png)
1-[(1-benzyl-4-piperidinyl)carbonyl]indoline
Overview
Description
1-[(1-benzyl-4-piperidinyl)carbonyl]indoline, commonly known as BTCP, is a synthetic compound that belongs to the class of indole-based opioids. It was first synthesized in 1973 by a group of researchers at the Upjohn Company. BTCP has been extensively studied for its potential use as an analgesic, and it has shown promising results in preclinical studies.
Scientific Research Applications
BTCP has been extensively studied for its potential use as an analgesic. It has been shown to be effective in animal models of acute and chronic pain, including thermal and mechanical nociception. BTCP has also been studied for its potential use as an antidepressant, as it has been shown to increase levels of serotonin and noradrenaline in the brain.
Mechanism of Action
BTCP acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptors in the brain and spinal cord. This activation leads to a decrease in the transmission of pain signals and an increase in the release of dopamine, which produces feelings of euphoria and pleasure.
Biochemical and Physiological Effects
BTCP has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic and antidepressant effects, BTCP has been shown to cause sedation, respiratory depression, and physical dependence. It has also been shown to decrease gastrointestinal motility and cause constipation.
Advantages and Limitations for Lab Experiments
One advantage of using BTCP in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of mu-opioid receptors in pain and reward pathways. However, one limitation of using BTCP is its potential for producing physical dependence and addiction. This makes it important to use caution when interpreting the results of experiments using BTCP.
Future Directions
There are several future directions for research on BTCP. One area of interest is the development of new analogs of BTCP that have improved selectivity and reduced side effects. Another area of interest is the study of the long-term effects of BTCP use, particularly with regard to physical dependence and addiction. Finally, there is a need for further research on the mechanisms underlying the analgesic and antidepressant effects of BTCP, as this could lead to the development of new treatments for pain and depression.
properties
IUPAC Name |
(1-benzylpiperidin-4-yl)-(2,3-dihydroindol-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21(23-15-12-18-8-4-5-9-20(18)23)19-10-13-22(14-11-19)16-17-6-2-1-3-7-17/h1-9,19H,10-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBZPBNPZBCFEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.